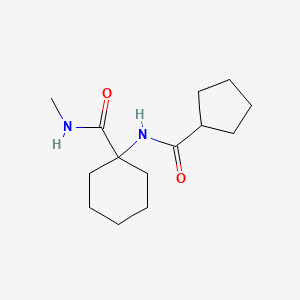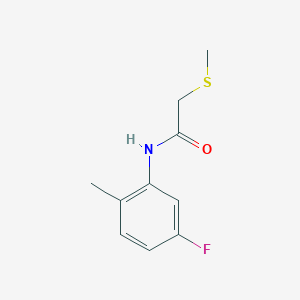
1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide, also known as CPCCMC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CPCCMC belongs to the class of cyclic amides and is known for its unique pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells and bacteria. 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide has been shown to bind to the ribosome and prevent the formation of peptide bonds, which are essential for protein synthesis.
Biochemical and Physiological Effects:
1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit bacterial growth. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide is its potent antitumor and antimicrobial activity. However, its complex synthesis method and high cost may limit its use in lab experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide. One area of focus could be the development of more efficient and cost-effective synthesis methods. Another area of research could be the optimization of 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide for use as a potential drug candidate. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide.
Méthodes De Synthèse
The synthesis of 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide is a multistep process that involves the reaction of cyclopentanone with methylamine to form N-methylcyclopentanecarboxamide. This intermediate is then subjected to a reductive amination reaction with cyclohexanone to obtain the final product, 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide. The synthesis of 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide has also been shown to possess antimicrobial activity against a range of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-15-13(18)14(9-5-2-6-10-14)16-12(17)11-7-3-4-8-11/h11H,2-10H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFQVKQCKUDIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCCCC1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7514105.png)
![1-(4-Chlorophenoxy)-3-[furan-2-ylmethyl(methyl)amino]propan-2-ol](/img/structure/B7514123.png)



![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)



![N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7514180.png)

